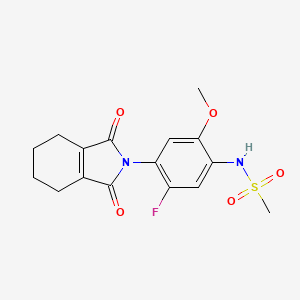
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the core aromatic structure, followed by the introduction of the methanesulfonamide group and the fluorine atom. Common reagents used in these reactions include methanesulfonyl chloride, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its intended applications.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: As a sulfonamide derivative, it may exhibit antibacterial properties, making it useful in the development of new antibiotics.
Industry: The compound’s chemical properties may make it suitable for use in various industrial processes, such as the production of specialty chemicals or materials.
作用機序
The mechanism of action of Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- involves its interaction with specific molecular targets. In the case of its potential antibacterial activity, the compound may inhibit the synthesis of folic acid in bacteria, a mechanism similar to other sulfonamide antibiotics. This inhibition disrupts bacterial growth and replication, leading to their eventual death.
類似化合物との比較
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Sulfamethoxazole: Another sulfonamide antibiotic, often used in combination with trimethoprim.
Fluorobenzene Derivatives: Compounds with a fluorinated aromatic ring, similar to the fluorinated structure in Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)-.
Uniqueness
Methanesulfonamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- is unique due to its combination of a methanesulfonamide group, a fluorinated aromatic ring, and a hexahydroisoindole moiety. This unique structure may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
特性
CAS番号 |
134882-53-4 |
|---|---|
分子式 |
C16H17FN2O5S |
分子量 |
368.4 g/mol |
IUPAC名 |
N-[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-5-fluoro-2-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C16H17FN2O5S/c1-24-14-8-13(11(17)7-12(14)18-25(2,22)23)19-15(20)9-5-3-4-6-10(9)16(19)21/h7-8,18H,3-6H2,1-2H3 |
InChIキー |
NOKRWHGLDGSBJS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C)F)N2C(=O)C3=C(C2=O)CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


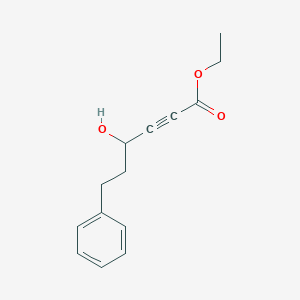
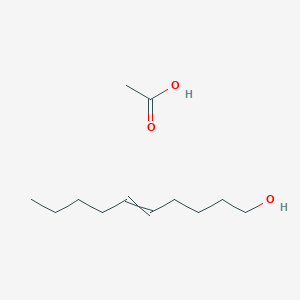
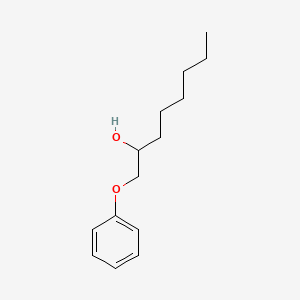
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
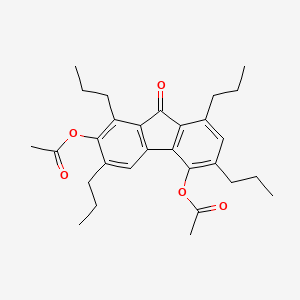
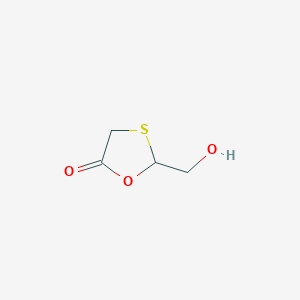
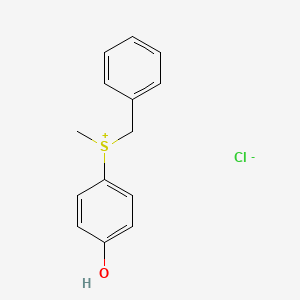
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
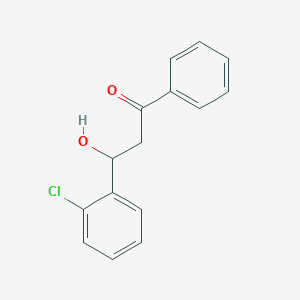

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)

![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

